molecular formula C9H9N3O B11910954 1-Methyl-1H-indazole-6-carboxamide

1-Methyl-1H-indazole-6-carboxamide

Cat. No.: B11910954
M. Wt: 175.19 g/mol
InChI Key: RTQSGFPORXVPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-indazole-6-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form the N–N bond in DMSO under an O2 atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the nitrogen and carbon atoms in the indazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

1-Methyl-1H-indazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indazole-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

    1H-Indazole: Shares the core indazole structure but lacks the methyl and carboxamide groups.

    2H-Indazole: Another tautomeric form of indazole with different chemical properties.

    Indole: A structurally related compound with a fused benzene and pyrrole ring.

Uniqueness: 1-Methyl-1H-indazole-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and carboxamide groups contribute to its stability and reactivity, making it a valuable compound in various research applications .

Biological Activity

1-Methyl-1H-indazole-6-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its interactions with various biological pathways and its efficacy against different pathogens.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The carboxamide group enhances its solubility and reactivity, making it suitable for various biological applications.

Adenosine Receptor Modulation

Research indicates that this compound acts as a ligand for adenosine receptors, which are G-protein-coupled receptors involved in numerous physiological processes. These receptors modulate functions such as sedation, vasodilation, and inhibition of platelet aggregation . The activity of this compound on adenosine receptors suggests potential therapeutic applications in treating disorders linked to adenosine signaling pathways, including movement disorders and pain management .

Antifungal Activity

Recent studies have demonstrated the antifungal properties of indazole derivatives, including this compound. It has shown significant activity against Candida species, particularly Candida albicans and Candida glabrata. The minimum inhibitory concentration (MIC) values indicate that certain derivatives possess strong antifungal effects, suggesting that modifications to the indazole scaffold can enhance efficacy .

Table 1: Antifungal Activity of Indazole Derivatives

CompoundTarget OrganismMIC (mM)
This compoundC. albicans3.807
This compoundC. glabrata15.227

Antiprotozoal Activity

In addition to antifungal properties, this compound exhibits antiprotozoal activity. It has been tested against protozoan pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The compound showed promising results, indicating that structural modifications could lead to enhanced potency against these organisms .

Study on Anticandidal Activity

In a study evaluating various indazole derivatives, it was found that specific modifications to the indazole structure significantly increased antifungal activity against resistant strains of C. glabrata. For instance, compounds with N-substituted carboxamides demonstrated superior inhibition compared to their unmodified counterparts .

SUV420H1 Inhibition

Another aspect of the biological activity of this compound is its potential role in modulating SUV420H1 activity. SUV420H1 is involved in histone methylation processes critical for DNA replication and chromatin structure maintenance. Inhibiting this enzyme could have implications for cancer therapy by affecting cell proliferation and survival .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-methylindazole-6-carboxamide

InChI

InChI=1S/C9H9N3O/c1-12-8-4-6(9(10)13)2-3-7(8)5-11-12/h2-5H,1H3,(H2,10,13)

InChI Key

RTQSGFPORXVPJP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)N)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.